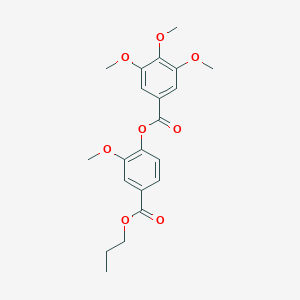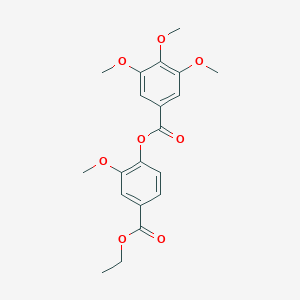![molecular formula C22H19ClN2O3 B309437 N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-ethoxybenzamide](/img/structure/B309437.png)
N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-ethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-ethoxybenzamide, also known as CE-245677, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound belongs to a class of drugs known as protease inhibitors, which are commonly used in the treatment of viral infections such as HIV and hepatitis C. However, CE-245677 has been found to have a unique mechanism of action that sets it apart from other protease inhibitors, making it a promising candidate for further research.
作用机制
N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-ethoxybenzamide works by inhibiting the activity of the viral protease enzyme, which is essential for the replication of viruses. By blocking this enzyme, this compound prevents the virus from replicating and spreading, thereby reducing the viral load in infected individuals. This mechanism of action is similar to that of other protease inhibitors, but this compound has been found to be more potent and selective than other compounds in this class.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in both in vitro and in vivo studies. It has been found to inhibit the replication of various viruses, reduce viral load, and improve immune function in infected individuals. In addition, it has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-ethoxybenzamide has several advantages for use in lab experiments. It is easy to synthesize, has good stability, and has low toxicity. In addition, it has been shown to be effective against a range of viruses, making it a useful tool for studying viral infections. However, there are also some limitations to its use. For example, it may not be effective against all strains of a particular virus, and its mechanism of action may not be fully understood.
未来方向
There are several future directions for research on N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-ethoxybenzamide. One area of focus is the development of more potent and selective protease inhibitors for the treatment of viral infections. In addition, researchers are investigating the potential use of this compound in the treatment of other diseases, such as cancer and inflammatory disorders. Further studies are also needed to fully understand the mechanism of action of this compound and its potential side effects.
合成方法
The synthesis of N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-ethoxybenzamide involves several steps, starting with the reaction of 2-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-[(2-chloroanilino)carbonyl]phenylamine to form the desired product. The synthesis has been optimized to yield high purity and high yield, making it a suitable method for large-scale production.
科学研究应用
N-{4-[(2-chloroanilino)carbonyl]phenyl}-2-ethoxybenzamide has been the subject of several scientific studies, with researchers investigating its potential therapeutic properties. One area of research has focused on its use as a protease inhibitor for the treatment of viral infections. This compound has been found to be effective against a range of viruses, including HIV, hepatitis C, and influenza A. In addition, it has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.
属性
分子式 |
C22H19ClN2O3 |
|---|---|
分子量 |
394.8 g/mol |
IUPAC 名称 |
N-[4-[(2-chlorophenyl)carbamoyl]phenyl]-2-ethoxybenzamide |
InChI |
InChI=1S/C22H19ClN2O3/c1-2-28-20-10-6-3-7-17(20)22(27)24-16-13-11-15(12-14-16)21(26)25-19-9-5-4-8-18(19)23/h3-14H,2H2,1H3,(H,24,27)(H,25,26) |
InChI 键 |
AQRSDTUMDWFPQF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl |
规范 SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 4-chloro-3-[(3-pyridinylcarbonyl)amino]benzoate](/img/structure/B309356.png)
![N-(2-chlorophenyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309357.png)
![4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309359.png)
![Methyl 2-hydroxy-5-[(phenylsulfonyl)amino]benzoate](/img/structure/B309361.png)
![N-(2-ethoxyphenyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309362.png)
![Ethyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate](/img/structure/B309364.png)
![Ethyl 4-chloro-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B309366.png)
![N-{2-chloro-5-[(4-ethoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309367.png)
![N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B309369.png)


![Methyl 4-chloro-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B309375.png)
![N-{4-[(2,4-dimethylanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309376.png)
![N-{4-[(2-chloroanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309377.png)